REACTION_CXSMILES
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C[O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([OH:11])[CH:5]=1.[CH:13]1([CH:19]=O)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.C([O-])(=O)C.[Pb+4].C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C>CO>[CH:13]1([C:19]2[O:11][C:6]3[CH:5]=[C:4]([C:3]([OH:2])=[O:12])[CH:9]=[CH:8][C:7]=3[N:10]=2)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1 |f:2.3.4.5.6|
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Name
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4-amino-3-hydroxy-benzoic acid methyl ester
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Quantity
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5 g
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Type
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reactant
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Smiles
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COC(C1=CC(=C(C=C1)N)O)=O
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Name
|
|
Quantity
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3.6 mL
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Type
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reactant
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Smiles
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C1(CCCCC1)C=O
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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CO
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Name
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Lead (IV) acetate
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Quantity
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13.26 g
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Type
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reactant
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Smiles
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C(C)(=O)[O-].[Pb+4].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at room temperature for 2 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed by evaporation and CH3CN (150 mL)
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Type
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ADDITION
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Details
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was added to the residue
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Type
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TEMPERATURE
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Details
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the resulting mixture was refluxed for 10 min
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Duration
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10 min
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
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the resulting solid was filtered
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Type
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WASH
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Details
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washed with CH3CN
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Type
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ADDITION
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Details
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To the filtrate was then added 3N NaOH (40 mL)
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Type
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STIRRING
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Details
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The resulting mixture was stirred at 50° C. for 18 h
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Duration
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18 h
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Type
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CUSTOM
|
Details
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The solvent was removed by evaporation
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Type
|
CUSTOM
|
Details
|
the resulting residue was purified by flash chromatography on silica gel
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Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
C1(CCCCC1)C=1OC2=C(N1)C=CC(=C2)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |